Technical Guide: Physical Properties of 4-Bromo-3-(trifluoromethoxy)aniline
Technical Guide: Physical Properties of 4-Bromo-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-3-(trifluoromethoxy)aniline. Due to the limited availability of specific experimental data for this compound, this guide also includes data for structurally related isomers to provide a comparative context for researchers. Furthermore, detailed experimental protocols for determining key physical properties are provided.
Core Physical Properties
At present, detailed experimental values for the physical properties of 4-Bromo-3-(trifluoromethoxy)aniline are not extensively reported in publicly accessible literature. The available information indicates its physical state and molecular weight.
Table 1: Physical Properties of 4-Bromo-3-(trifluoromethoxy)aniline
| Property | Value | Source |
| Molecular Formula | C7H5BrF3NO | Fluorochem |
| Molecular Weight | 256.022 g/mol | Fluorochem[1] |
| Physical State | Solid | Fluorochem[1] |
Comparative Data of Structural Isomers
To provide a broader understanding and predictive context, the following tables summarize the physical properties of closely related structural isomers of 4-Bromo-3-(trifluoromethoxy)aniline. It is crucial to note that these values are not interchangeable and are provided for comparative purposes only.
Table 2: Physical Properties of 4-Bromo-3-(trifluoromethyl)aniline
| Property | Value | Source |
| Molecular Formula | C7H5BrF3N | Sigma-Aldrich, Echemi[2] |
| Molecular Weight | 240.02 g/mol | Sigma-Aldrich, PubChem[3] |
| Melting Point | 47-49 °C | Sigma-Aldrich, ChemicalBook[4] |
| Boiling Point | 81-84 °C at 0.5 mmHg | Sigma-Aldrich, ChemicalBook[4] |
| Density | ~1.7 g/cm³ | Echemi[2] |
| Appearance | White to off-white crystalline solid | Echemi[2] |
Table 3: Physical Properties of 3-Bromo-4-(trifluoromethoxy)aniline
| Property | Value | Source |
| Molecular Formula | C7H5BrF3NO | Chem-Impex[5] |
| Molecular Weight | 256.02 g/mol | Chem-Impex, PubChem[5][6] |
| Density | 1.72 g/cm³ | Chem-Impex[5] |
| Appearance | White to almost white clear liquid | Chem-Impex[5] |
| Refractive Index | n20/D 1.51 | Chem-Impex[5] |
Table 4: Physical Properties of 2-Bromo-4-(trifluoromethoxy)aniline
| Property | Value | Source |
| Molecular Formula | C7H5BrF3NO | Sigma-Aldrich[7] |
| Molecular Weight | 256.02 g/mol | Sigma-Aldrich[7] |
| Boiling Point | 209 °C | Sigma-Aldrich[7] |
| Density | 1.693 g/mL at 25 °C | Sigma-Aldrich[7] |
| Refractive Index | n20/D 1.504 | Sigma-Aldrich[7] |
Experimental Protocols
The following sections detail standardized laboratory protocols for the determination of key physical properties of aromatic amines like 4-Bromo-3-(trifluoromethoxy)aniline.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The following protocol outlines the capillary method for its determination.
Materials and Equipment:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of the compound
-
Mortar and pestle (if sample needs to be pulverized)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the sample powder. A small amount of sample will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly. The packed sample height should be 2-3 mm.[8]
-
Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid heating run to get a preliminary range.[9]
-
For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (approximately 1-2 °C per minute) as you approach the expected melting point.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
-
Purity Assessment: A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C. A broad melting range often indicates the presence of impurities.
Solubility Determination (Qualitative)
This protocol provides a systematic approach to determine the solubility of an organic compound in various solvents, which can indicate the presence of certain functional groups.
Materials and Equipment:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
Sample of the compound
-
Solvents: Water, 5% NaOH, 5% NaHCO3, 5% HCl, and an organic solvent (e.g., diethyl ether or hexane)
-
pH paper
Procedure:
-
Water Solubility:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[10]
-
Observe if the compound dissolves completely.
-
If soluble, test the pH of the solution with litmus or pH paper. An acidic pH may indicate a carboxylic acid, while a basic pH suggests an amine.[11]
-
-
Solubility in Aqueous Base (for water-insoluble compounds):
-
To a fresh sample (25 mg), add 0.75 mL of 5% NaOH solution and shake. Solubility indicates an acidic functional group.
-
If soluble in NaOH, repeat the test with a fresh sample and 5% NaHCO3. Solubility in NaHCO3 suggests a strong acid like a carboxylic acid, while insolubility points to a weak acid like a phenol.
-
-
Solubility in Aqueous Acid (for water-insoluble compounds):
-
To a fresh sample (25 mg), add 0.75 mL of 5% HCl solution and shake. Solubility is a strong indication of a basic functional group, such as an amine.[12]
-
-
Solubility in Organic Solvents:
-
Test the solubility of the compound in a non-polar organic solvent like hexane and a polar aprotic solvent like diethyl ether to further classify its polarity.
-
Logical and Experimental Workflows
The following diagrams illustrate logical workflows relevant to the study and use of 4-Bromo-3-(trifluoromethoxy)aniline in a research setting.
Caption: A flowchart for the qualitative solubility analysis of an organic compound.
Caption: A general workflow for the synthesis of a bromo-substituted aniline.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. 4-Bromo-3-(trifluoromethyl)aniline | C7H5BrF3N | CID 67852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 393-36-2 CAS MSDS (4-Bromo-3-(trifluoromethyl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-Bromo-4-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 2736418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-(trifluoromethoxy)aniline 98 175278-17-8 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. scribd.com [scribd.com]
